molecular formula C16H20N2O2S B2691665 N,N'-bis(4-methylbenzyl)sulfamide CAS No. 250165-80-1

N,N'-bis(4-methylbenzyl)sulfamide

Cat. No. B2691665
CAS RN: 250165-80-1
M. Wt: 304.41
InChI Key: OXAKSKRODNNPQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N,N’-bis(4-methylbenzyl)sulfamide” is a chemical compound with the molecular formula C16H20N2O2S . It is used for research purposes.


Molecular Structure Analysis

“N,N’-bis(4-methylbenzyl)sulfamide” contains a total of 42 bonds, including 22 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, and 1 sulfonamide(s) (thio-/dithio-) .


Physical And Chemical Properties Analysis

“N,N’-bis(4-methylbenzyl)sulfamide” has a molecular weight of 304.407, a density of 1.2±0.1 g/cm3, and a boiling point of 476.5±55.0 °C at 760 mmHg .

Scientific Research Applications

Chemometric Analysis

N,N'-bis(4-methylbenzyl)sulfamide has been explored for its role in chemometric analysis, specifically in determining the enantiomeric composition of samples. A study by Fakayode et al. (2006) developed multivariate regression models to predict the enantiomeric composition of this compound samples. This approach highlights its significance in analytical chemistry, particularly in improving the accuracy of chemometric predictions and understanding the effects of surfactants and mixed cyclodextrins on these predictions Fakayode, Busch, & Busch, 2006.

Inhibition Studies

Research into the inhibitory properties of compounds structurally related to this compound against carbonic anhydrase isozymes suggests potential biomedical applications. Supuran et al. (2013) prepared and assayed several aromatic sulfonamides, including compounds similar to this compound, as inhibitors of carbonic anhydrase isoenzymes. These studies underline the potential use of this compound in designing inhibitors with specific affinities for different isozymes, which could be pivotal in treating various diseases Supuran, Maresca, Gregáň, & Remko, 2013.

Sulfur Compound Analysis and Inhibition

Another related compound, bis(4-hydroxybenzyl)sulfide, was isolated from Pleuropterus ciliinervis and found to exhibit inhibitory activity against histone deacetylase (HDAC), suggesting a potential area of application for this compound in cancer research. The inhibitory activity on HDAC and the growth of human tumor cell lines points to its potential as a therapeutic agent Son, Lee, Yang, & Moon, 2007.

Water Treatment and Membrane Technology

This compound's structural analogues have been studied for their role in water treatment technologies, especially in the synthesis of novel sulfonated thin-film composite nanofiltration membranes. These membranes show improved water flux and are effective in dye solution treatments, hinting at the applicability of this compound in enhancing membrane technology for environmental management Liu, Zhang, Zhou, Ren, Geng, Luan, & Wang, 2012.

Corrosion Inhibition

This compound and its derivatives have potential applications in corrosion inhibition. Research into novel Schiff bases, which share structural characteristics with this compound, has shown promising results in inhibiting corrosion of mild steel in acidic environments. These findings indicate the potential for this compound derivatives to serve as effective corrosion inhibitors, contributing to materials science and engineering Singh & Quraishi, 2016.

properties

IUPAC Name

1-(4-methylphenyl)-N-[(4-methylphenyl)methylsulfamoyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-13-3-7-15(8-4-13)11-17-21(19,20)18-12-16-9-5-14(2)6-10-16/h3-10,17-18H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAKSKRODNNPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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